molecular formula C14H25NO4 B12971043 (1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic acid

(1R,3S)-3-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopentanecarboxylic acid

Cat. No.: B12971043
M. Wt: 271.35 g/mol
InChI Key: WLXRZBCWGSHZAT-IINYFYTJSA-N
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Description

(1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid is a chiral compound that features a cyclopentane ring substituted with an isopropyl group, a tert-butoxycarbonyl-protected amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

In industrial settings, the production of (1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The tert-butoxycarbonyl-protected amino group can undergo substitution reactions, where the protecting group is removed to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the tert-butoxycarbonyl protecting group.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of the free amino group.

Scientific Research Applications

Chemistry

In organic chemistry, (1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the interactions between chiral drugs and their biological targets.

Medicine

In medicinal chemistry, (1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid is explored for its potential as a precursor to pharmaceutical agents. Its structural features make it a candidate for the development of new drugs with specific biological activities.

Industry

In the chemical industry, this compound is used in the production of fine chemicals and intermediates. Its versatility in various chemical reactions makes it a valuable component in industrial processes.

Mechanism of Action

The mechanism of action of (1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the amino group can participate in nucleophilic reactions. The isopropyl group provides hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Amino-1-isopropylcyclopentane-1-carboxylic acid: Lacks the tert-butoxycarbonyl protecting group.

    (1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid: Has a methyl group instead of an isopropyl group.

    (1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclohexane-1-carboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

(1R,3S)-3-((tert-Butoxycarbonyl)amino)-1-isopropylcyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers. The presence of the tert-butoxycarbonyl protecting group allows for selective reactions at the amino group, while the isopropyl group and cyclopentane ring provide distinct steric and electronic properties.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H25NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17)/t10-,14+/m0/s1

InChI Key

WLXRZBCWGSHZAT-IINYFYTJSA-N

Isomeric SMILES

CC(C)[C@]1(CC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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